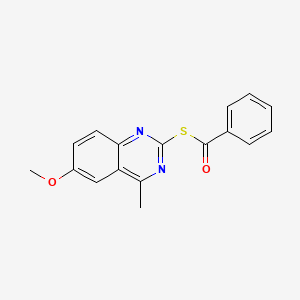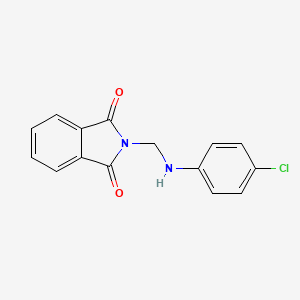
Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with several functional groups, including an ethyl ester, a chloroacetamido group, a cyclohexylcarbamoyl group, and a methyl group
准备方法
The synthesis of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Introduction of Functional Groups: The chloroacetamido group can be introduced through the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base. The cyclohexylcarbamoyl group can be added via the reaction with cyclohexyl isocyanate.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and a suitable acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions. For example, the thiophene ring can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active ingredient. The presence of multiple functional groups allows for the design of derivatives with improved pharmacological properties.
Material Science: The thiophene ring and its derivatives are known for their electronic properties, making this compound a candidate for research in organic electronics and conductive materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
作用机制
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The cyclohexylcarbamoyl group may enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(2-chloroacetamido)benzoate: This compound has a benzoate ring instead of a thiophene ring, which may result in different electronic and steric properties.
Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate: This compound features a thiazole ring, which is another sulfur-containing heterocycle, but with different electronic properties compared to thiophene.
Ethyl 4-(2-chloroacetamido)benzoate: Similar to Ethyl 2-(2-chloroacetamido)benzoate, but with the chloroacetamido group at a different position on the benzoate ring.
属性
分子式 |
C17H23ClN2O4S |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
ethyl 2-[(2-chloroacetyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H23ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,19,22)(H,20,21) |
InChI 键 |
FPFHIQMAKJQPDJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597595.png)
![(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597601.png)
![4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11597607.png)

![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597614.png)
![4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11597615.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11597625.png)
![6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11597626.png)

![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11597629.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597639.png)
![Ethyl 2-{3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-YL]-2-imino-5-oxoimidazolidin-1-YL}acetate](/img/structure/B11597644.png)
![N-(2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11597665.png)
